molecular formula C8H11BrN2O B13326934 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13326934
M. Wt: 231.09 g/mol
InChI Key: QOBDQCKMEJIRJA-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C8H11BrN2O. It is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one can be achieved through a multicomponent reaction known as the Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and efficient method utilizes Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methylpyrimidine-2,4-diol
  • 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one
  • 5-Bromo-4-hydroxy-6-methylpyrimidin-2(1H)-one

Uniqueness

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-6-methyl-3-propylpyrimidin-4-one

InChI

InChI=1S/C8H11BrN2O/c1-3-4-11-5-10-6(2)7(9)8(11)12/h5H,3-4H2,1-2H3

InChI Key

QOBDQCKMEJIRJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC(=C(C1=O)Br)C

Origin of Product

United States

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